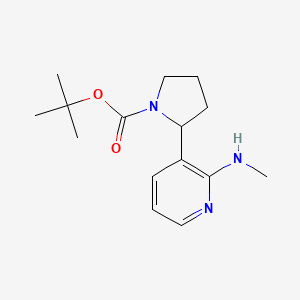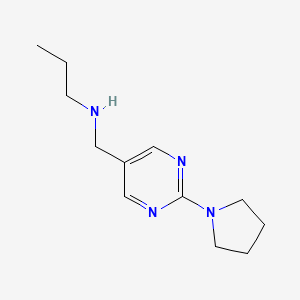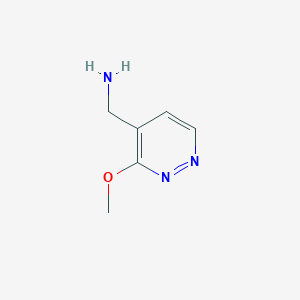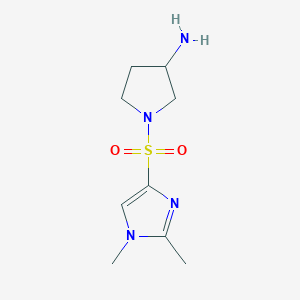
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Etil-1H-1,2,4-triazol-3-il)etil)morfolina es un compuesto químico que presenta un anillo de morfolina sustituido con un grupo etilo y una porción de 1H-1,2,4-triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-(5-Etil-1H-1,2,4-triazol-3-il)etil)morfolina típicamente involucra la reacción de morfolina con un derivado de triazol apropiado. Un método común involucra el uso de una reacción de Mitsunobu, donde la morfolina se hace reaccionar con un triazol sustituido con etilo en presencia de diazoato de diisopropilo (DIAD) y trifenilfosfina (PPh3) para producir el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-(5-Etil-1H-1,2,4-triazol-3-il)etil)morfolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de morfolina o en la porción de triazol.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2) en un medio ácido.
Reducción: Borohidruro de sodio (NaBH4) en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio (NaOH).
Principales Productos Formados
Oxidación: Formación de los correspondientes N-óxidos.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de derivados de morfolina o triazol alquilados
Aplicaciones Científicas De Investigación
4-(2-(5-Etil-1H-1,2,4-triazol-3-il)etil)morfolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Explorado por sus posibles propiedades anticancerígenas y antimicrobianas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-(5-Etil-1H-1,2,4-triazol-3-il)etil)morfolina involucra su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor enzimático, se une al sitio activo de la enzima, bloqueando su actividad. La porción de triazol juega un papel crucial en esta unión a través de enlaces de hidrógeno e interacciones hidrofóbicas con los residuos del sitio activo de la enzima .
Comparación Con Compuestos Similares
Compuestos Similares
1H-1,2,4-Triazol: Un compuesto de triazol básico con amplias actividades biológicas.
5-Metil-1H-1,2,4-triazol: Estructura similar con un grupo metilo en lugar de un grupo etilo.
4-(2-(5-Metil-1H-1,2,4-triazol-3-il)etil)morfolina: Un compuesto estrechamente relacionado con una sustitución metilo
Unicidad
4-(2-(5-Etil-1H-1,2,4-triazol-3-il)etil)morfolina es única debido a su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. La presencia del grupo etilo y el anillo de morfolina puede mejorar su afinidad de unión y selectividad hacia ciertos objetivos moleculares en comparación con sus análogos sustituidos con metilo .
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
4-[2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H18N4O/c1-2-9-11-10(13-12-9)3-4-14-5-7-15-8-6-14/h2-8H2,1H3,(H,11,12,13) |
Clave InChI |
WRMZPCIILJIONE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=N1)CCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

